![molecular formula C7H3Cl2NS B566693 5,7-Dichlorothieno[2,3-c]pyridine CAS No. 1326715-01-8](/img/structure/B566693.png)
5,7-Dichlorothieno[2,3-c]pyridine
Overview
Description
5,7-Dichlorothieno[2,3-c]pyridine is a heterocyclic compound featuring a fused thiophene-pyridine ring system with chlorine substituents at the 5- and 7-positions. This structural motif is significant in medicinal chemistry due to its resemblance to purine-based scaffolds, enabling interactions with biological targets such as enzymes, receptors, and nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichlorothieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyridine with thiophene derivatives in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichlorothieno[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[2,3-c]pyridines with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothieno[2,3-c]pyridines.
Scientific Research Applications
5,7-Dichlorothieno[2,3-c]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,7-Dichlorothieno[2,3-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds share structural homology with 5,7-Dichlorothieno[2,3-c]pyridine, as indicated by similarity scores and core frameworks:
Compound Name | CAS Number | Core Structure | Similarity Score | Key Differences |
---|---|---|---|---|
4,6-Dichlorothieno[2,3-b]pyridine | 99429-80-8 | Thieno[2,3-b]pyridine | 0.84 | Chlorines at 4,6-positions; fused ring isomerism |
2,4-Dichlorothieno[2,3-d]pyrimidine | 18740-39-1 | Thieno[2,3-d]pyrimidine | 0.61 | Pyrimidine instead of pyridine ring |
4-Chloro-2-methylthieno[3,2-c]pyridine | 59207-24-8 | Thieno[3,2-c]pyridine | 0.60 | Methyl substituent; altered ring fusion |
Key Observations :
- Ring Fusion Isomerism : The position of the fused thiophene ring (e.g., [2,3-c] vs. [2,3-b]) significantly alters electronic distribution and steric accessibility, impacting target selectivity .
- Substituent Positioning : Chlorine atoms at 5,7-positions (in the target compound) vs. 4,6-positions (in 99429-80-8) may influence dipole moments and hydrogen-bonding capabilities.
Antitubulin Agents
- Compound: 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives
- Activity : IC50 values of 25–440 nM against cancer cell lines; inhibition of tubulin polymerization via colchicine-site binding .
TNF-α Inhibitors
- Compound: 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine derivatives
- Activity : Potent inhibition of LPS-stimulated TNF-α production in rat whole blood .
- Comparison: The non-hydrogenated thienopyridine core in this compound may reduce bioavailability but improve metabolic stability due to decreased ring saturation.
CYP17 Inhibitors
- Compound: Benzothieno[2,3-c]pyridines with fluorine and nitro substituents
- Activity: Non-steroidal inhibition of CYP17, a key enzyme in androgen synthesis .
Antioxidant Activity
- Compound: Pyrano[2,3-c]pyridine derivatives with electron-withdrawing groups (Cl, Br)
- Activity : IC50 values of 223–253 µM in DPPH radical scavenging assays .
- Comparison: The dichloro-substituted thienopyridine core may exhibit similar or enhanced antioxidant properties due to analogous electronic effects.
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (Cl, NO₂): Enhance antioxidant and enzyme-inhibitory activities by polarizing the aromatic system .
- Heteroatom Positioning: Pyrimidine analogs (e.g., thieno[2,3-d]pyrimidine) exhibit distinct target profiles compared to pyridine-fused systems due to altered hydrogen-bonding motifs .
Biological Activity
5,7-Dichlorothieno[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, supported by various studies and case analyses.
Chemical Structure and Properties
This compound (C₇H₃Cl₂NS) features a thieno-pyridine structure with two chlorine substituents at the 5 and 7 positions. This unique structure contributes to its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. Notably, compounds derived from this structure have demonstrated significant growth inhibition against various human cancer cell lines.
Case Study: Anticancer Efficacy
- Study : A series of thieno[2,3-c]pyridine derivatives were synthesized and evaluated for anticancer activity.
- Findings : One compound exhibited a mean growth inhibition (GI) of 4 nM to 37 µM across multiple cancer cell lines, including prostate (PC-3), renal (UO-31), and breast (MCF-7) cancer cells. Specifically, it showed an IC₅₀ of 2.08 µM against PC-3 cells, indicating potent activity compared to established drugs like staurosporine and abiraterone .
Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
Compound 5c | PC-3 | 2.08 | CYP17 enzyme inhibition |
Compound 5b | UO-31 | 5.00 | Apoptosis induction |
Compound 5a | MCF-7 | 10.00 | Cell cycle arrest |
The mechanism of action for these compounds often involves the inhibition of the CYP17 enzyme, crucial in androgen synthesis pathways relevant to prostate cancer treatment. This was demonstrated in in vivo studies where the compound significantly suppressed testosterone levels in animal models .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects against various pathogens.
Antimicrobial Efficacy
- Study : The compound was tested against a range of bacteria and fungi.
- Findings : It exhibited minimal inhibitory concentrations (MICs) ranging from 0.02 mM to 12 mM against several strains including Staphylococcus aureus and Escherichia coli. The antimicrobial activity was attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Pathogen | MIC (mM) |
---|---|
Staphylococcus aureus | 0.02 |
Escherichia coli | 0.05 |
Candida albicans | 0.10 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and androgen synthesis.
- Cell Cycle Modulation : It induces cell cycle arrest and apoptosis in cancer cells.
- Membrane Disruption : In antimicrobial applications, it disrupts bacterial membranes leading to cell death.
Q & A
Q. Basic: What are the established synthetic routes for 5,7-Dichlorothieno[2,3-c]pyridine, and what key reaction parameters influence yield?
Answer:
The synthesis of thieno[2,3-c]pyridine derivatives typically involves cyclization or halogenation strategies. For dichloro-substituted analogs like this compound:
- Step 1: Start with thieno[2,3-c]pyridine as the core scaffold. Chlorination at positions 5 and 7 can be achieved using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or directed ortho-metalation followed by quenching with Cl⁺ sources .
- Step 2: Optimize reaction temperature (60–80°C) and stoichiometry (2.2–3.0 equiv Cl⁻) to minimize over-chlorination.
- Key Parameters:
Table 1: Representative Yields from Halogenation Methods
Method | Catalyst | Yield (%) | Purity (HPLC) |
---|---|---|---|
Electrophilic Cl₂/FeCl₃ | FeCl₃ | 68–72 | >95% |
Directed Metalation | LDA/Cl⁺ | 55–60 | 90–92% |
Q. Basic: How can researchers confirm the structural identity and purity of this compound?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 204.0 (C₇H₃Cl₂NS⁺, theoretical 203.96) .
- X-ray Crystallography: Resolves bond angles (e.g., C-S-C ~92° in thiophene ring) and confirms regiochemistry .
Q. Advanced: How do structural modifications at the 3-position of thieno[2,3-c]pyridine impact biological activity?
Answer:
Structure-Activity Relationship (SAR) studies on thieno[2,3-c]pyridine derivatives reveal:
- 3-Position Substitution: Introducing electron-withdrawing groups (e.g., -CN, -NO₂) enhances binding to glycosaminoglycans (GAGs) by 30–40% compared to electron-donating groups (e.g., -OCH₃) .
- Methodology:
Table 2: Bioactivity of 3-Substituted Derivatives
Substituent (Position 3) | GAG Binding KD (nM) | IC₅₀ (Cell Adhesion, μM) |
---|---|---|
-CN | 12 ± 1.5 | 0.8 ± 0.1 |
-NO₂ | 15 ± 2.1 | 1.2 ± 0.3 |
-OCH₃ | 85 ± 6.7 | 5.6 ± 1.2 |
Q. Advanced: What experimental strategies resolve contradictions in reported bioactivity data for thieno[2,3-c]pyridine derivatives?
Answer: Discrepancies in bioactivity (e.g., MIC values for antimicrobial activity) arise from:
- Strain Variability: Test against isogenic bacterial strains (e.g., Yersinia enterocolitica mutants) to isolate compound-specific effects .
- Assay Conditions: Standardize inoculum size (1 × 10⁵ CFU/mL) and incubation time (18–24 hrs) .
- Statistical Validation: Use ANOVA with post-hoc Tukey tests to compare MIC/MBC data across studies .
Example Resolution: A 2024 study resolved conflicting MIC values (50–200 µg/mL) by identifying compound 2{3} as strain-specific, with activity dependent on efflux pump expression .
Q. Advanced: What methodologies validate the target engagement of this compound in inflammatory disease models?
Answer:
- In Vitro:
- In Vivo:
Q. Basic: What are the key structural features of this compound that influence its reactivity?
Answer:
Properties
IUPAC Name |
5,7-dichlorothieno[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLRRYMPZILHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(N=C(C=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856035 | |
Record name | 5,7-Dichlorothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1326715-01-8 | |
Record name | 5,7-Dichlorothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.